molecular formula C30H26N4O2S2 B7497560 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide

2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide

Cat. No.: B7497560
M. Wt: 538.7 g/mol
InChI Key: CGUHCBLYWMQHGI-UHFFFAOYSA-N
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Description

2-Phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide is a complex organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in medicinal chemistry, due to their unique structural properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide typically involves multiple steps:

    Formation of Phenothiazine Derivatives: The initial step involves the synthesis of phenothiazine derivatives through the reaction of phenothiazine with various acylating agents under controlled conditions.

    Acetylation: The phenothiazine derivative is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Amidation: The acetylated product undergoes amidation with ethylenediamine to form the final compound. This step often requires the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups on the phenothiazine ring. Common reagents include halides and amines.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Phenothiazines: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide is studied for its electron-donating properties, making it useful in the development of organic semiconductors and photovoltaic materials.

Biology

Biologically, this compound is explored for its potential as an antimicrobial and antifungal agent. Its ability to interact with biological membranes and proteins makes it a candidate for drug development.

Medicine

In medicine, phenothiazine derivatives are known for their antipsychotic and antiemetic properties. This compound is investigated for similar therapeutic effects, particularly in the treatment of neurological disorders.

Industry

Industrially, the compound is used in the synthesis of dyes and pigments due to its stable chromophore structure. It is also employed in the development of sensors and diagnostic tools.

Mechanism of Action

The mechanism of action of 2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide involves its interaction with cellular components. It can intercalate into DNA, disrupting replication and transcription processes. Additionally, it can inhibit enzymes by binding to their active sites, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.

    Promethazine: Used as an antihistamine and antiemetic.

    Thioridazine: Known for its antipsychotic properties.

Uniqueness

2-Phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide stands out due to its dual phenothiazine moieties, enhancing its electron-donating capabilities and potential biological activities. This structural uniqueness makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-phenothiazin-10-yl-N-[2-[(2-phenothiazin-10-ylacetyl)amino]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N4O2S2/c35-29(19-33-21-9-1-5-13-25(21)37-26-14-6-2-10-22(26)33)31-17-18-32-30(36)20-34-23-11-3-7-15-27(23)38-28-16-8-4-12-24(28)34/h1-16H,17-20H2,(H,31,35)(H,32,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGUHCBLYWMQHGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CC(=O)NCCNC(=O)CN4C5=CC=CC=C5SC6=CC=CC=C64
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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